molecular formula C14H13N3O3 B2411767 N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide CAS No. 2418731-42-5

N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide

Cat. No. B2411767
CAS RN: 2418731-42-5
M. Wt: 271.276
InChI Key: FEPQUFZEKSNFMQ-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide, also known as CP-690,550, is a chemical compound that is used in scientific research for its immunosuppressive properties. CP-690,550 is a potent inhibitor of Janus kinases (JAKs), which are enzymes involved in the signaling pathways of cytokines and growth factors.

Mechanism of Action

N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide inhibits the activity of JAKs, which are enzymes involved in the signaling pathways of cytokines and growth factors. By blocking JAKs, N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), and promotes the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) (4). This leads to a reduction in the immune response and inflammation.
Biochemical and physiological effects:
N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide has been shown to have immunosuppressive effects in both in vitro and in vivo studies. In vitro studies have demonstrated that N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide inhibits the activation of T cells and B cells, as well as the production of pro-inflammatory cytokines (5). In vivo studies have shown that N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide reduces the severity of autoimmune diseases, such as rheumatoid arthritis, in animal models (6).

Advantages and Limitations for Lab Experiments

N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide is a potent inhibitor of JAKs, making it a useful tool for studying the role of JAKs in cytokine signaling pathways. However, N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide also has limitations in lab experiments. It has been shown to have off-target effects on other kinases, such as spleen tyrosine kinase (SYK), which can complicate the interpretation of results (7). In addition, N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide has a short half-life, which can make it difficult to maintain a consistent level of inhibition over time (8).

Future Directions

For research on N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide include:
1. Investigating the long-term effects of N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide on immune function and inflammation.
2. Developing more selective JAK inhibitors that do not have off-target effects on other kinases.
3. Studying the potential use of N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide in combination with other immunosuppressive drugs.
4. Investigating the potential use of N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide in other diseases, such as cancer and infectious diseases.
Conclusion:
N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide is a potent inhibitor of JAKs that has shown promise as a potential treatment for autoimmune diseases and transplant rejection. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide has advantages and limitations in lab experiments, and future research is needed to fully understand its potential uses and side effects.

Synthesis Methods

The synthesis of N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide involves several steps, including the preparation of starting materials and the coupling of these materials to form the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in several scientific publications (1, 2).

Scientific Research Applications

N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide has been extensively studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide has also been investigated for its role in preventing transplant rejection and treating graft-versus-host disease (3).

properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-17-10-6-9(2-3-11(10)20-7-12(17)18)13(19)16-14(8-15)4-5-14/h2-3,6H,4-5,7H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPQUFZEKSNFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)NC3(CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide

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